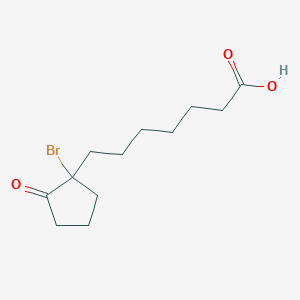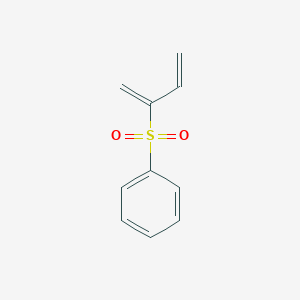
(Buta-1,3-diene-2-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Buta-1,3-diene-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a buta-1,3-diene-2-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Buta-1,3-diene-2-sulfonyl)benzene typically involves the reaction of buta-1,3-diene with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalysts: Bases like triethylamine or pyridine to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (Buta-1,3-diene-2-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates
Reduction: Sulfides or thiols
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
(Buta-1,3-diene-2-sulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Buta-1,3-diene-2-sulfonyl)benzene involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The conjugated diene system allows for resonance stabilization, which can affect the compound’s chemical behavior and interactions with other molecules.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber and polymers.
Benzene: A fundamental aromatic compound with widespread applications in organic chemistry and industry.
Sulfonyl Chloride: A reactive intermediate used in the synthesis of sulfonyl-containing compounds.
Uniqueness: (Buta-1,3-diene-2-sulfonyl)benzene is unique due to the combination of a conjugated diene system and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
109802-71-3 |
|---|---|
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c1-3-9(2)13(11,12)10-7-5-4-6-8-10/h3-8H,1-2H2 |
Clave InChI |
DNEBOMCXQRTIMU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




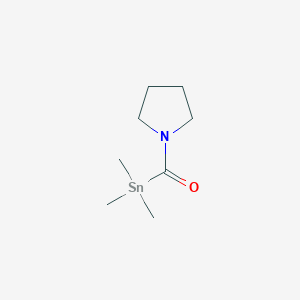

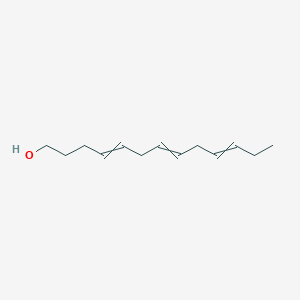

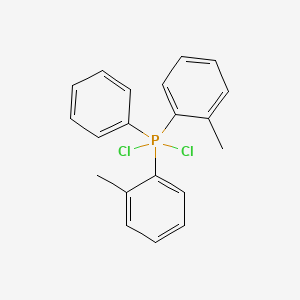
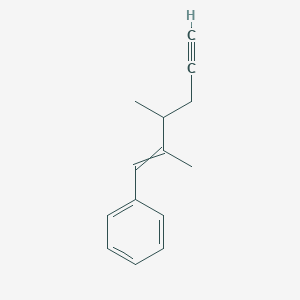

![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

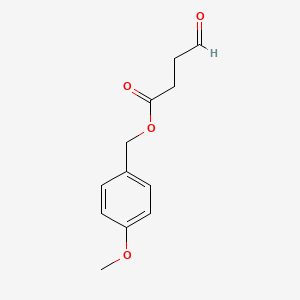
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
